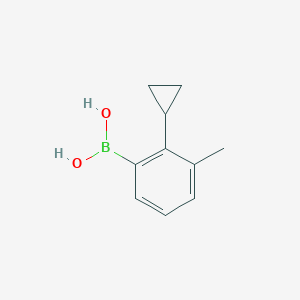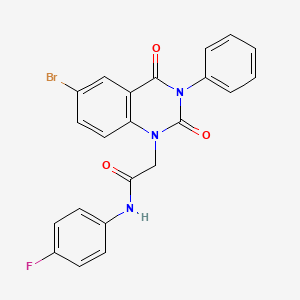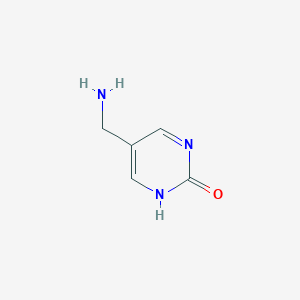
(3-(3-Fluorophenyl)pyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3-Fluorophenyl)pyridin-4-yl)methanol: is an organic compound with the molecular formula C12H10FNO It consists of a pyridine ring substituted with a fluorophenyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-pyridylboronic acid.
Reaction Steps:
Reaction Conditions: Typical conditions for the Suzuki-Miyaura reaction include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production methods for (3-(3-Fluorophenyl)pyridin-4-yl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-(3-Fluorophenyl)pyridin-4-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (3-(3-Fluorophenyl)pyridin-4-yl)aldehyde or (3-(3-Fluorophenyl)pyridin-4-yl)carboxylic acid.
Reduction: Formation of (3-(3-Fluorophenyl)pyridin-4-yl)amine or (3-(3-Fluorophenyl)pyridin-4-yl)alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: (3-(3-Fluorophenyl)pyridin-4-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in electronic materials and coatings.
Mecanismo De Acción
The mechanism of action of (3-(3-Fluorophenyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group and pyridine ring allow it to bind to various enzymes and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (3-(4-Fluorophenyl)pyridin-4-yl)methanol
- (3-(2-Fluorophenyl)pyridin-4-yl)methanol
- (3-(3-Chlorophenyl)pyridin-4-yl)methanol
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring can significantly affect the compound’s properties and reactivity.
- Unique Features: (3-(3-Fluorophenyl)pyridin-4-yl)methanol’s specific substitution pattern provides unique electronic and steric effects, influencing its chemical behavior and potential applications.
- Applications: While similar compounds may share some applications, the unique structure of this compound can make it more suitable for certain specialized uses, such as in the development of specific pharmaceuticals or advanced materials.
Propiedades
Fórmula molecular |
C12H10FNO |
|---|---|
Peso molecular |
203.21 g/mol |
Nombre IUPAC |
[3-(3-fluorophenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-11-3-1-2-9(6-11)12-7-14-5-4-10(12)8-15/h1-7,15H,8H2 |
Clave InChI |
BBVFNOXRGVURPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=C(C=CN=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14088547.png)

![N-benzyl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14088558.png)

![5-[(3-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14088562.png)


![1-(4-Tert-butylphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088573.png)




![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
